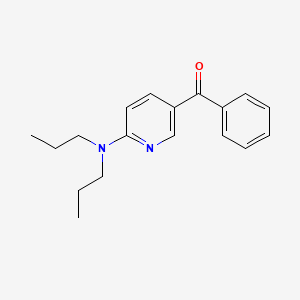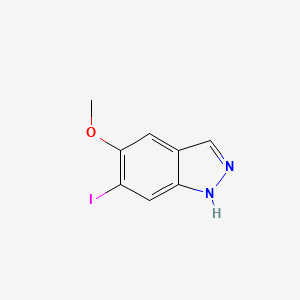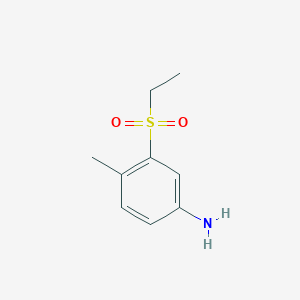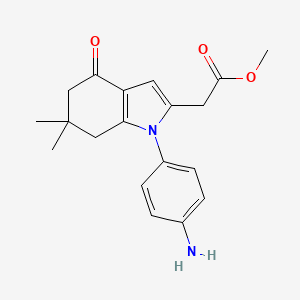![molecular formula C8H9NO5 B13008311 (2S,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid](/img/structure/B13008311.png)
(2S,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,6S)-4-oxo-5-azaspiro[24]heptane-2,6-dicarboxylic acid is a unique chemical compound characterized by its spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid: shares similarities with other spirocyclic compounds, such as spirooxindoles and spiroketals.
Spirooxindoles: Known for their biological activity and use in drug development.
Spiroketals: Used in natural product synthesis and as intermediates in organic synthesis.
Uniqueness
What sets this compound apart is its specific stereochemistry and functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various scientific fields highlight its importance.
Eigenschaften
Molekularformel |
C8H9NO5 |
|---|---|
Molekulargewicht |
199.16 g/mol |
IUPAC-Name |
(2S,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H9NO5/c10-5(11)3-1-8(3)2-4(6(12)13)9-7(8)14/h3-4H,1-2H2,(H,9,14)(H,10,11)(H,12,13)/t3-,4+,8+/m1/s1 |
InChI-Schlüssel |
YHTGTLBMYQVROO-ZPLJKJSBSA-N |
Isomerische SMILES |
C1[C@@H]([C@@]12C[C@H](NC2=O)C(=O)O)C(=O)O |
Kanonische SMILES |
C1C(C12CC(NC2=O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B13008231.png)
![4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B13008241.png)

![5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B13008259.png)


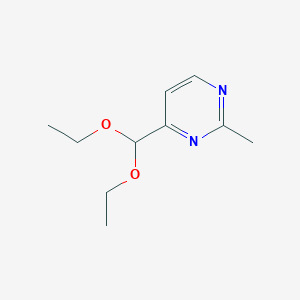
![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13008286.png)

